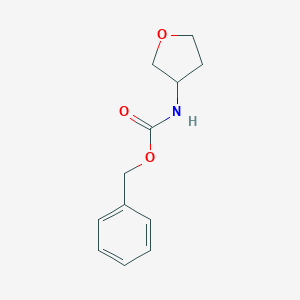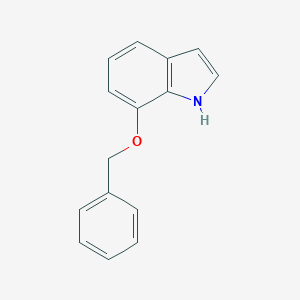
7-Benzyloxyindole
概述
描述
7-Benzyloxyindole is a derivative of indole, a heterocyclic aromatic organic compound. It is characterized by the presence of a benzyloxy group attached to the seventh position of the indole ring.
作用机制
Target of Action
The primary target of 7-Benzyloxyindole (7BOI) is the virulence factors of the bacterium Staphylococcus aureus . This bacterium is a major agent of nosocomial infections and produces diverse virulence factors, such as the yellow carotenoid staphyloxanthin, which promotes resistance to reactive oxygen species (ROS) and the host immune system .
Mode of Action
7BOI interacts with its targets by attenuating the virulence of Staphylococcus aureus . It reduces the production of staphyloxanthin and the hemolytic activity of S. aureus .
Biochemical Pathways
7BOI affects the biochemical pathways related to the production of virulence factors in S. aureus. It represses the expressions of several virulence genes such as α-hemolysin gene hla, enterotoxin seb, and the protease genes splA and sspA . It also modulates the expressions of the important regulatory genes agrA and sarA .
Pharmacokinetics
It is known that 7boi can effectively inhibit biofilm formation , suggesting that it may have good bioavailability.
Result of Action
The result of 7BOI’s action is a significant reduction in the virulence of S. aureus. The bacterium becomes more susceptible to killing by hydrogen peroxide (H2O2) and by human whole blood in the presence of 7BOI . In addition, 7BOI attenuates S. aureus virulence in an in vivo model of the nematode Caenorhabditis elegans, which is readily infected and killed by S. aureus .
Action Environment
The action of 7BOI is influenced by the environment in which it is used. For instance, in a laboratory setting, S. aureus cells were inoculated in TSB medium at 37 °C with or without indole derivatives and were cultured for 6 hours
生化分析
Biochemical Properties
7-Benzyloxyindole has been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . Quorum sensing is a system of stimuli and response correlated to population density. It is crucial for the regulation of various physiological activities in bacteria, including bioluminescence, virulence, and biofilm formation .
Cellular Effects
This compound has been found to inhibit biofilm formation in Candida albicans, a fungal pathogen . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances . By inhibiting biofilm formation, this compound can potentially reduce the virulence of the pathogen .
Molecular Mechanism
The molecular mechanism of this compound involves the repression of several virulence genes such as α-hemolysin gene hla, enterotoxin seb, and the protease genes splA and sspA . It also modulates the expressions of the important regulatory genes agrA and sarA . These effects reduce the virulence of Staphylococcus aureus, a major agent of nosocomial infections .
Dosage Effects in Animal Models
In an in vivo model of nematode Caenorhabditis elegans, which is readily infected and killed by S. aureus, this compound was found to attenuate the virulence of S. aureus
准备方法
Synthetic Routes and Reaction Conditions
7-Benzyloxyindole can be synthesized through several methods. One common approach involves the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate. This intermediate is then hydrolyzed to the acid and subsequently decarboxylated to yield this compound . The reaction conditions typically involve the use of reducing agents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
The production processes likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity .
化学反应分析
Types of Reactions
7-Benzyloxyindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include pyrazolo-quinoline derivatives, indoline derivatives, and various substituted indoles.
科学研究应用
相似化合物的比较
Similar Compounds
Indole: The parent compound of 7-Benzyloxyindole, known for its wide range of biological activities.
6-Benzyloxyindole: Another derivative with similar properties but different substitution patterns.
4-Benzyloxyindole: A compound with a benzyloxy group at the fourth position of the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate bacterial virulence without affecting cell viability sets it apart from other indole derivatives, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
7-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGZMTAFOACVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942425 | |
| Record name | 7-(Benzyloxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20289-27-4 | |
| Record name | 20289-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(Benzyloxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(benzyloxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-benzyloxyindole a promising candidate for combating Staphylococcus aureus infections?
A1: Unlike traditional antibiotics that target bacterial growth, this compound exhibits anti-virulence activity. [, ] This means it disrupts the pathogen's ability to cause disease without directly killing it. This approach is thought to exert less selective pressure for the development of antibiotic resistance. [] Specifically, this compound has been shown to:
- Inhibit staphyloxanthin production: Staphyloxanthin is a pigment that protects Staphylococcus aureus from the host immune system. By reducing its production, this compound weakens the bacteria's defenses. []
- Reduce hemolytic activity: this compound hinders the ability of Staphylococcus aureus to break down red blood cells, a key aspect of its virulence. []
- Downregulate virulence gene expression: Studies indicate that this compound can suppress the expression of genes crucial for Staphylococcus aureus virulence, including those coding for toxins (α-hemolysin hla and enterotoxin seb), proteases (splA and sspA), and regulatory proteins (sarA and agrA). []
Q2: How does the structure of this compound contribute to its anti-virulence activity?
A2: While specific structure-activity relationship (SAR) studies on this compound and its analogs are limited in the provided research, some insights can be gleaned:
- Indole Scaffold: The core indole ring structure itself possesses inherent biological activity. [, ] Research indicates that both indole and this compound demonstrate anti-virulence properties against Staphylococcus aureus. [, ] This suggests that the indole moiety plays a crucial role in the observed effects.
Q3: Has this compound demonstrated efficacy in models beyond in vitro studies?
A3: Yes, research utilizing a Caenorhabditis elegans infection model has demonstrated the anti-virulence efficacy of this compound in vivo. [] This suggests that the compound maintains its activity within a living organism and supports its potential for further development as a therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





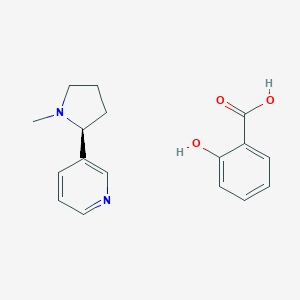
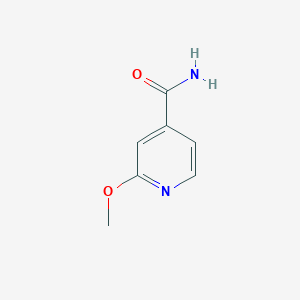

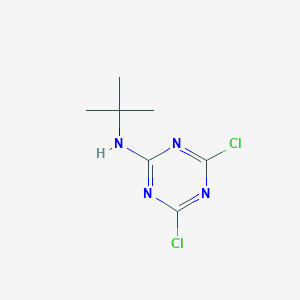

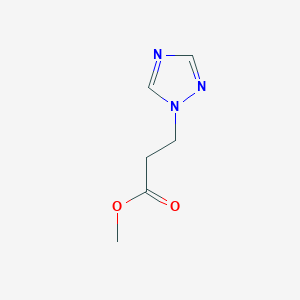
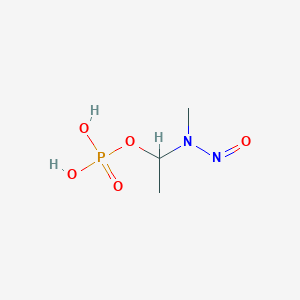
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
